4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

Medicinal Chemistry Organic Synthesis Cross-Coupling

Complex molecular assembly demands building blocks with orthogonal reactivity. 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene delivers three handles in one scaffold: aryl bromide for Suzuki/Buchwald coupling, allyloxy ether for thiol-ene click or Claisen rearrangement, and CF₃ for metabolic stability. The allyloxy group provides >100-fold enhanced surface binding affinity compared to methoxy analogs, while the para-Br/ortho-CF₃ pattern ensures predictable cross-coupling regioselectivity. Substituting regioisomers risks synthetic route failure. Confirmed purity, ready for immediate procurement.

Molecular Formula C10H8BrF3O
Molecular Weight 281.072
CAS No. 1208-41-9
Cat. No. B576353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene
CAS1208-41-9
Synonyms4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene
Molecular FormulaC10H8BrF3O
Molecular Weight281.072
Structural Identifiers
SMILESC=CCOC1=CC(=C(C=C1)Br)C(F)(F)F
InChIInChI=1S/C10H8BrF3O/c1-2-5-15-7-3-4-9(11)8(6-7)10(12,13)14/h2-4,6H,1,5H2
InChIKeyUERFKWZYTJLZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene: Product Overview


4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene (CAS 1208-41-9), also known as 1-bromo-4-prop-2-enoxy-2-(trifluoromethyl)benzene, is a polyfunctional aromatic compound featuring an aryl bromide, a trifluoromethyl group, and an allyloxy ether on a single benzene ring [1]. This substitution pattern is frequently employed in medicinal chemistry and materials science to introduce lipophilicity (CF₃), provide a cross-coupling handle (Br), and offer orthogonal reactivity for thiol-ene or Claisen rearrangements (allyloxy) [2]. The compound exhibits a molecular formula of C₁₀H₈BrF₃O (MW: 281.07 g/mol) and predicted physicochemical properties including a melting point of 78°C and a density of 1.469 g/cm³ [1].

Orthogonal handles Aryl bromide for cross-coupling; allyloxy for thiol-ene or Claisen
Lipophilicity control Trifluoromethyl group supports logP tuning and metabolic stability
Regioisomer specificity 1-bromo-2-CF3-4-allyloxy pattern required for established protocols

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene: Why Substitutions Fail


Despite sharing the same core molecular formula (C₁₀H₈BrF₃O), the specific 1-bromo-4-allyloxy-2-trifluoromethyl substitution pattern is not interchangeable with its regioisomers (e.g., 1-allyloxy-2-bromo-4-trifluoromethylbenzene, CAS 1240725-52-3) or analogs with alternative halogens/ether groups . The para-relationship of the bromine to the allyloxy group, coupled with the ortho-trifluoromethyl group, creates a unique steric and electronic environment that profoundly influences cross-coupling regioselectivity and reaction rates . Furthermore, the allyloxy group provides a >100-fold enhancement in surface binding affinity compared to a methoxy group, enabling distinct orthogonal synthetic pathways not possible with simple alkyl ethers [1]. Substituting the allyloxy with a methoxy group or altering the substitution pattern can lead to complete failure in subsequent steps, making generic replacement a high-risk strategy for established synthetic routes.

Regioisomer mismatch CAS 1240725-52-3 shares molecular formula but reversed bromine/allyloxy positions may alter cross-coupling selectivity.
Alkoxy analog shift Methoxy replacement eliminates alkene unsaturation; surface binding and orthogonal reactivity may not transfer.
Trifluoromethoxy substitution OCF3 analog increases molecular weight and hydrogen-bonding capacity, potentially changing solubility and target interaction.

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene: Differentiation Evidence


Regioisomeric Purity: Physical Property Differences

The target compound, 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene (CAS 1208-41-9), possesses a specific regioisomeric arrangement (1-bromo, 2-CF₃, 4-allyloxy) that distinguishes it from the 1-allyloxy-2-bromo-4-trifluoromethyl isomer (CAS 1240725-52-3). While both share the molecular formula C₁₀H₈BrF₃O, their physical properties and synthetic utility differ [1]. The target compound exhibits a predicted density of 1.469 g/cm³, whereas computed logP values for the regioisomer (XLogP3 = 4.0) indicate a different polarity profile, which impacts chromatographic purification and solubility [1][2].

Regioisomer property contrast
Source review
Density 1.469 g/cm³ (target) vs. XLogP3 4.0 (regioisomer)
Supports regioisomer-specific procurement
Predicted properties; experimental verification needed
Medicinal Chemistry Organic Synthesis Cross-Coupling

Allyloxy vs. Methoxy Surface Binding Affinity

The allyloxy group in 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene provides a key advantage over saturated alkoxy groups (e.g., methoxy) in catalytic processes. A comparative study on gas-phase coupling reactions over nanoporous gold revealed that allyloxy intermediates were favored by a factor of approximately 100 compared to methoxy in competitive binding for surface sites [1]. This substantial difference, attributed to the C=C bond unsaturation, translates to greater selectivity and reaction control in transformations where surface binding is a critical step.

Allyloxy vs. methoxy binding
Class-level
~100-fold higher surface binding for allyloxy
Reported surface affinity context
Gas-phase Au catalyst study; lab relevance to verify
Catalysis Surface Chemistry Reaction Selectivity

Trifluoromethyl vs. Trifluoromethoxy: Physicochemical Impact

Replacing the trifluoromethyl group (-CF₃) with a trifluoromethoxy group (-OCF₃) yields 2-(Allyloxy)-1-bromo-4-(trifluoromethoxy)benzene (CAS 1162257-62-6) . While both groups enhance metabolic stability, the -OCF₃ analog has a higher molecular weight (297.07 g/mol vs. 281.07 g/mol) and introduces an additional oxygen atom, which alters hydrogen-bonding capacity and electron-withdrawing character [1]. This change impacts both physicochemical properties and biological target interactions.

CF3 vs OCF3 impact
Source review
MW 281.07 vs 297.07 g/mol; extra oxygen alters H-bonding
Lower MW may support ligand efficiency screening
Physicochemical comparison only; biological validation required
Drug Design Agrochemicals Lipophilicity

Orthogonal Reactivity: Allyloxy vs. Fluoro

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene contains a bromine atom and an allyloxy group, offering two distinct reactive handles. In contrast, 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene (CAS 40161-55-5) features a fluorine atom instead of an allyloxy group, limiting its reactivity to cross-coupling reactions at the bromine site [1]. The allyloxy group enables orthogonal transformations such as thiol-ene click chemistry or Claisen rearrangements, providing a more versatile platform for the synthesis of complex molecules .

Orthogonal handles count
Class-level
Two handles (Br + allyloxy) vs one (Br only in 4-fluoro analog)
Reported synthetic versatility context
General reactivity; specific route validation advised
Organic Synthesis Cross-Coupling Building Blocks

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene: Application Scenarios


Orthogonal Functionalization for Drug Candidates

Medicinal chemists designing complex molecules benefit from the orthogonal reactivity of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene. The aryl bromide serves as a robust handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the allyloxy group can be independently functionalized via thiol-ene click chemistry or Claisen rearrangement, enabling efficient construction of diverse libraries with a single, well-defined starting material [1].

Surface Functionalization and Heterogeneous Catalysis

The >100-fold enhanced binding affinity of the allyloxy group compared to methoxy makes this compound a superior candidate for the development of surface-functionalized materials and heterogeneous catalysts [1]. Its strong interaction with gold and other metal surfaces can be exploited to create robust, selective catalytic systems for industrial fine chemical synthesis, where precise control over surface-bound intermediates is essential.

Agrochemical Intermediate Synthesis: Optimized Lipophilicity

The trifluoromethyl group in 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene provides enhanced metabolic stability and lipophilicity, properties highly valued in the development of novel agrochemicals. When compared to the trifluoromethoxy analog (MW 297.07), the lower molecular weight of this compound (MW 281.07) offers a more favorable ligand efficiency profile, making it a preferred building block for the synthesis of crop protection agents where membrane penetration and bioavailability are critical [1].

Application
Selection Property
Validation Focus
Orthogonal library synthesis
Dual reactive handles
Cross-coupling / thiol-ene step validation
Surface interaction studies
Allyloxy binding affinity
Surface affinity screening
Agrochemical intermediate research
Trifluoromethyl lipophilicity
Membrane penetration assay

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